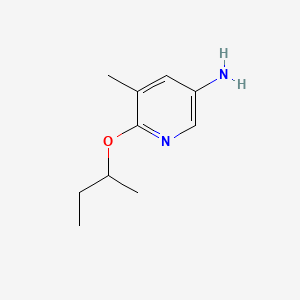

6-(sec-Butoxy)-5-methylpyridin-3-amine

Description

6-(sec-Butoxy)-5-methylpyridin-3-amine is a pyridine derivative featuring a sec-butoxy group at position 6, a methyl group at position 5, and an amine at position 3. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (calculated).

Properties

IUPAC Name |

6-butan-2-yloxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGODWZUUZCAAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=C(C=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734400 | |

| Record name | 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247912-28-2 | |

| Record name | 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-Butoxy)-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloro-5-methylpyridin-3-amine with sec-butyl alcohol in the presence of a base such as sodium hydride or potassium hydride. The reaction is typically carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(sec-Butoxy)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of imines or amides.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-(sec-Butoxy)-5-methylpyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(sec-Butoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the defense mechanism of certain parasites . By binding to the catalytic site of the enzyme, the compound impairs the parasite’s ability to neutralize reactive oxygen species, leading to its death .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(sec-Butoxy)-5-methylpyridin-3-amine with structurally analogous pyridine derivatives, focusing on substituents, molecular properties, and applications:

Key Insights from the Comparison

Substituent Effects: Alkoxy Groups: The sec-butoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy). Amine vs. Alkoxy: Replacing alkoxy with a piperidinyl group (as in 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine) introduces basicity, altering solubility and reactivity . Fluorine Substitution: The difluoromethyl group in 6-(Difluoromethyl)-5-methylpyridin-3-amine enhances metabolic stability and electronic properties, making it valuable in medicinal chemistry .

Applications :

- Pharmaceuticals : Cyclobutylmethoxy and piperidinyl derivatives are highlighted for drug discovery due to their versatile scaffolds .

- Agrochemicals : Methoxy and cyclic alkoxy derivatives may serve as intermediates in pesticide synthesis .

- Material Science : Rigid substituents (e.g., cyclobutylmethoxy) could improve thermal stability in polymers .

Commercial Availability :

- The target compound is discontinued, whereas methoxy and difluoromethyl analogs are more accessible, with multiple suppliers listed .

Biological Activity

6-(sec-Butoxy)-5-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on available literature.

This compound has the molecular formula and a molecular weight of 180.25 g/mol. The compound features a pyridine ring substituted with a sec-butoxy group and an amino group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to 5-methylpyridin-3-amines exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of the sec-butoxy group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could inhibit squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis, similar to other pyridine derivatives that have been evaluated for their inhibitory effects on SQS .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation. Comparative studies with known anticancer agents suggest that modifications in the molecular structure can significantly influence activity levels.

The biological activity of this compound is likely mediated through its interaction with biological macromolecules:

- Target Binding : The amino group can form hydrogen bonds with target proteins or enzymes, facilitating binding.

- Electrophilic Interactions : The sec-butoxy group may engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets within proteins.

- Inhibition Mechanisms : By mimicking substrate structures, the compound may competitively inhibit enzyme activity, as seen with other similar pyridine-based compounds.

Case Studies

A review of literature reveals several case studies focusing on the biological activity of pyridine derivatives:

- Study on Squalene Synthase Inhibition : A series of pyridine derivatives were synthesized and evaluated for SQS inhibition, revealing structure-activity relationships that highlight the importance of substituent groups in modulating activity .

- Anticancer Activity Assessment : In vitro assays demonstrated that certain modifications to the pyridine core led to enhanced cytotoxicity against breast cancer cell lines, indicating potential for further development as anticancer agents.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.